Chiral Purity and Enantiomeric Excess: The Critical Basis for Reproducible SAR
The (R)-enantiomer is distinct from the (S)-enantiomer and racemic mixture. The procurement and use of a single, defined enantiomer are essential for reproducible biological assays, as enantiomers often exhibit divergent pharmacological profiles . The stereochemistry at the piperidine nitrogen is a key determinant of biological activity . While specific optical rotation values for this compound are not readily available in public literature, the defined (R)-configuration ensures a consistent three-dimensional shape, which is a prerequisite for any meaningful structure-activity relationship (SAR) study. In contrast, using a racemic mixture or the incorrect enantiomer introduces confounding variables that can obscure or invalidate biological results [1].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Identity |
|---|---|
| Target Compound Data | Defined (R)-stereochemistry |
| Comparator Or Baseline | (S)-enantiomer (CAS 2307732-29-0) or racemic mixture |
| Quantified Difference | Qualitative difference in three-dimensional shape and potential biological activity |
| Conditions | Not applicable; based on fundamental stereochemical principles |
Why This Matters
For procurement, specifying the exact enantiomer is non-negotiable for achieving reproducible and interpretable results in any biological or medicinal chemistry study.
- [1] Wong, H., Garnier‐Amblard, E. C., Liebeskind, L. S. Organometallic Enantiomeric Scaffolding: A Strategy for the Enantiocontrolled Construction of Regio‐ and Stereodivergent Trisubstituted Piperidines from a Common Precursor. ChemInform, 2014. View Source
